Home > Products > Screening Compounds P21548 > N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea
N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea -

N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea

Catalog Number: EVT-5859222
CAS Number:
Molecular Formula: C15H14ClN3O4
Molecular Weight: 335.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Urea derivatives: The core structure "N-phenyl-N'-phenylurea" suggests the compound belongs to the urea family. Ureas are widely used in organic synthesis and medicinal chemistry. [, , , , , ]
  • Substituted aromatic rings: Both phenyl rings contain substituents like chlorine, methoxy, and nitro groups. These substituents can significantly influence the compound's reactivity, physicochemical properties, and biological activity. [, , , , , , , , , , , , , , ]
  • Pharmaceutical Development: Many compounds with similar structures to "N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea" have shown promising biological activities, making this compound interesting for further exploration in medicinal chemistry. Some potential areas of interest based on similar compounds include:
    • Antipsychotics: Research on substituted benzamides and anilides suggests potential antipsychotic activity due to their central dopamine antagonist properties. []
    • Anticancer Agents: Benzimidazole derivatives have shown potential as anticancer agents. [] Pyrazolopyrimidine derivatives have also exhibited moderate anticancer activity. []
    • Antioxidant Activity: Certain 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated potent antioxidant properties. []
    • Cholinesterase Inhibitors: 5‐chloro‐2(3H)‐benzoxazolone Mannich bases have shown potential as cholinesterase inhibitors, which are relevant for treating Alzheimer's disease. []
    • Antifungal Agents: 1,3,4-oxadiazole derivatives have been investigated for their antifungal properties. []
    • Antidiabetic Agents: Some benzamide derivatives possess antidiabetic potential by inhibiting α-glucosidase and α-amylase enzymes. []

N-{2-chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl}-N'-(5-methyl-3-isoxazolyl)urea

  • Compound Description: This compound is a pharmaceutically acceptable salt, specifically a monohydrate hydrochloric acid monoadduct. The research focuses on characterizing its crystalline form using X-ray powder diffractometry. []

Clebopride (3)

  • Compound Description: Clebopride is a substituted benzamide marketed for its stimulatory effects on gastric motility. It also exhibits potent central dopamine antagonist activity. []

BRL 20596 (4a)

  • Compound Description: This compound is an anilide analog of Clebopride, synthesized to investigate the structure-activity relationships of benzamides and anilides related to their dopamine antagonist activity. Unlike Clebopride, BRL 20596 lacks gastric stimulatory activity but retains potent central dopamine antagonist activity. []

N-(4-amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide

  • Compound Description: This compound is a substituted benzamide studied for its potential antipsychotic activity. It exhibits potent central dopamine antagonist properties. []

N-(5-chloro-2-methoxyphenyl)benzenesulfonamide

  • Compound Description: This compound is the basis for a series of N-substituted derivatives that were synthesized and characterized. []

Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08)

  • Compound Description: This benzimidazole derivative exhibits potent antileukemic activity. A novel microwave-assisted protocol was developed for its rapid synthesis. []

5-Chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

  • Compound Description: This compound was synthesized and its crystal structure was determined by X-ray diffraction. It also exhibits moderate anticancer activity. []

[O-methyl-11C]N-(4-(4-(3-Chloro-2-methoxyphenyl)-piperazin-1-yl)butyl)-1H-indole-2-carboxamide ([11C]BAK4-51)

  • Compound Description: This compound is a radiolabeled derivative of BAK4-51 (1), a dopamine D3 receptor ligand, and was evaluated for its potential as a PET radioligand. Despite its promising profile, it was found to be a substrate for brain efflux transporters. []
  • Compound Description: These series of compounds were synthesized and evaluated for their antioxidant activities. Several compounds demonstrated potent antioxidant properties, some exceeding the activity of ascorbic acid. []

N-[(2RS, 3RS)-1-Benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-methylaimnobenzamide

  • Compound Description: This neuroleptic drug displays potent activity and its crystal and molecular structure has been determined. []

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzodioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

  • Compound Description: This compound is a selective, silent 5-HT1A antagonist currently in clinical development for treating anxiety and mood disorders. []

Bis-μ-(5-chloro-2-hydroxy-N-methyl-α-phenylbenzylideneiminato-N,O)-bis[ethanol(nitrato-O,O′)nickel(II)]

  • Compound Description: This nickel(II) dimer complex was synthesized and its crystal and molecular structure was determined by X-ray diffraction. []
  • Compound Description: These radiolabeled compounds are used in biochemical studies to understand the metabolism and pharmacokinetics of YM-09151-2, a potent neuroleptic agent. []

N-(2-chloro-5-thiomethylphenyl)-N′-(3-methoxyphenyl)-N′‐methylguanidine (GMOM)

  • Compound Description: This compound is a non-competitive NMDA receptor antagonist that has been radiolabeled for use as a PET tracer ([11C]GMOM). It exhibits selectivity for the ion-channel site of NMDA receptors. []

(E)-2-{[(2-methoxyphenyl)imino]methyl}phenoxide

  • Compound Description: This Schiff base anion is a tridentate ligand used to synthesize homo- and heteroleptic rare-earth complexes. The complexes' catalytic activity was evaluated for acrylonitrile polymerization. []

(5-Chloro-2-nitrobenzoato)bis(3-methyl-2-pyridylamine)silver(I)

  • Compound Description: This mononuclear silver(I) complex was synthesized and characterized by X-ray diffraction. The complex exhibits high cytotoxic activity towards both normal and carcinoma cells. []

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

  • Compound Description: This compound is a novel type II α7 positive allosteric modulator (PAM) with a unique pharmacological profile. It exhibits activity at both recombinant and native α7 nAChRs. []

1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea ([18F]4)

  • Compound Description: This compound is a potent nonpeptide CCR1 antagonist that has been radiolabeled with fluorine-18 for potential use in PET imaging. []

N-(2-chloro-6-methylphenyl)-6-methyl-3-pyridinecarboxamide hydrate

  • Compound Description: This compound is an anticonvulsant drug characterized by solid-state rotational disorder in its crystal structure. []

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) Cyclohexanecarboxamide (Rec 15/3079)

  • Compound Description: This compound is a novel pre- and postsynaptic 5-hydroxytryptamine1A receptor antagonist. It shows activity on the lower urinary tract with minimal central nervous system side effects. []

[5-Chloro-2-hydroxy-N’-(2-oxidobenzylidene)benzohydrazidato]dimethyltin(IV)

  • Compound Description: This organotin(IV) compound features a 5-chloro-2-hydroxyphenyl moiety and was characterized by X-ray diffraction, revealing weak intermolecular hydrogen bonding interactions. []
  • Compound Description: These two series of compounds were synthesized and characterized for their potential antimicrobial activity. The compounds were designed based on molecular docking studies targeting specific bacterial enzymes. []

2-[(E)-(5-Chloro-2-methylphenyl)iminomethyl]-4-methylphenol

  • Compound Description: This Schiff base compound's structure was determined by X-ray diffraction, revealing the presence of weak C—H⋯π interactions in its crystal structure. []

1-chloro-3-hydroxyisoquinoline, 1-phenyl-2-methyl-3-isoquinolone and 2-(2',6'-dichlorobenzyl)-1-isoquinolone

  • Compound Description: These three isoquinoline derivatives had their crystal and molecular structures determined by X-ray diffraction. The research aimed to understand the structural features and tautomeric preferences of isoquinoline derivatives. []

5′′‐Chloro‐N‐[(5,6‐dimethoxypyridin‐2‐yl)methyl]‐2,2′:5′,3′′‐terpyridine‐3′‐carboxamide (MK‐1064)

  • Compound Description: This compound is a potent and selective orexin 2 receptor antagonist (2-SORA) developed for the treatment of insomnia. []

1-substituted-3-(3-(3-nitrophenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-yl amino) isothioureas

  • Compound Description: This series of compounds, including the particularly potent 2-methyl-3-(3-(3-nitrophenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino)-1-(3-chlorophenyl)isothiourea (PTS14), were synthesized and evaluated for their antitubercular, anti-HIV, and antibacterial activities. []

4-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyethyl)-6-(trifluoromethyl)-[4-14C]quinolin-2(1H)-one ([14C]XEN-D0401)

  • Compound Description: This compound is a novel BK channel activator that has been radiolabeled with carbon-14 for use in pharmacological studies. []

5-Chloro-N-(4-nitrophenyl)pentanamide

  • Compound Description: This compound's crystal structure was determined using X-ray powder diffraction data, revealing its P21/c space group. []
  • Compound Description: These compounds are substrates for glutathione-transferases (GSTs), enzymes that catalyze the conjugation of glutathione to xenobiotics. []

4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides

  • Compound Description: This series of benzamide derivatives was synthesized and evaluated for their gastrokinetic activity. []

5-Acetyl-2-amino-6-methyl-4-(3-nitrophenyl)-4H-pyran-3-carbonitrile and 2-amino-5-ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-4H-pyrano-3-carbonitrile

  • Compound Description: These two structurally similar compounds were investigated for their crystal structures and intermolecular interactions. []

2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine

  • Compound Description: These two isostructural pyrimidine derivatives were analyzed for their crystal packing and hydrogen-bonding patterns. []

N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

  • Compound Description: This potent neuroleptic agent demonstrates significantly higher activity compared to metoclopramide and haloperidol. []

2-Methyl-3(2H)-pyridazinone 1-oxides

  • Compound Description: This class of compounds exhibits interesting photochemical behavior, undergoing ring contraction and chlorination reactions upon irradiation. []

5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde and 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Compound Description: These two pyrazole-4-carbaldehyde derivatives react differently with cyclohexylamine, leading to distinct products with unique crystal packing arrangements. []

2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138)

  • Compound Description: This compound is a potent inducer of apoptosis and inhibitor of cell proliferation. It shows efficacy in both human breast and prostate cancer mouse models. []

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (HL) and [Cu(L)2(H2O)]

  • Compound Description: These compounds, a pyrazole carboxylic acid and its copper(II) complex, were synthesized and characterized for their antibacterial activities. []

(Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for antifungal activity, with some derivatives showing significant activity against Candida albicans, Candida tropicalis, and Aspergillus niger. []

N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for their antidiabetic and antimicrobial potential. []

4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides

  • Compound Description: These compounds are metabolites of mosapride, a potential gastroprokinetic agent. Their serotonin-4 receptor binding affinities were investigated. []
  • Compound Description: This compound is a potential genotoxic impurity in osimertinib mesylate, an antineoplastic agent. An UPLC-QDa method was developed for its trace-level quantification. []

25I-NBOMe, 25B-NBOMe, and 25C-NBOMe

  • Compound Description: These compounds are N-methoxybenzyl-methoxyphenylethylamine (NBOMe) derivatives, a class of designer hallucinogenic drugs that act as 5-HT2A receptor agonists. []

Properties

Product Name

N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-3-nitrophenyl)urea

Molecular Formula

C15H14ClN3O4

Molecular Weight

335.74 g/mol

InChI

InChI=1S/C15H14ClN3O4/c1-9-11(4-3-5-13(9)19(21)22)17-15(20)18-12-8-10(16)6-7-14(12)23-2/h3-8H,1-2H3,(H2,17,18,20)

InChI Key

DXCJPVMSHPSMOJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=C(C=CC(=C2)Cl)OC

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=C(C=CC(=C2)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.